molecular formula C16H17FN6O2 B5653259 5-(4-fluorophenyl)-2-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-2H-tetrazole

5-(4-fluorophenyl)-2-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-2H-tetrazole

Cat. No. B5653259
M. Wt: 344.34 g/mol
InChI Key: DNDKWBJAANIAGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds involving tetrazole and oxadiazole rings, similar to the compound of interest, often employs strategies like cycloaddition reactions and the use of fluorinated precursors for the introduction of fluorine atoms, which are pivotal for enhancing chemical reactivity and modifying biological activity (Haiges & Christe, 2015). Hydrothermal synthesis methods have also been utilized for the efficient and clean preparation of tetrazole derivatives, showcasing high yields and purity without the necessity for further recrystallization (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, which reveals the spatial arrangement and bonding interactions within the molecule. For instance, studies have demonstrated the crystalline structures of related oxadiazole and tetrazole derivatives, indicating planarity or specific orientations of functional groups that contribute to their chemical behavior (Kariuki et al., 2021).

Chemical Reactions and Properties

Chemical reactivity in these compounds is influenced by the presence of fluorine atoms and the heterocyclic rings. Fluorine imparts unique electronic properties, enhancing the compounds' reactivity towards nucleophilic substitution and cycloaddition reactions. The oxadiazole and tetrazole rings offer sites for further chemical modifications, pivotal in synthesizing derivatives with tailored properties (Yang et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are critical for their application in material science and pharmaceutical formulations. For instance, the crystalline nature and stability of such compounds under various conditions are essential for their storage and handling (Dymshits & Rublewa, 1996).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photostability, are influenced by the compound's molecular structure. Studies on related compounds have investigated their electrochemical properties, absorption spectra, and fluorescence, providing insights into their potential applications in optical materials and electronic devices (Jiang et al., 2012).

properties

IUPAC Name

5-[3-[5-(4-fluorophenyl)tetrazol-2-yl]propyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2/c17-13-5-3-11(4-6-13)16-19-22-23(20-16)8-1-2-14-18-15(21-25-14)12-7-9-24-10-12/h3-6,12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDKWBJAANIAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)CCCN3N=C(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-2-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-2H-tetrazole

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